Fluoresceinthiocarbamoyl-lys-gmdp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

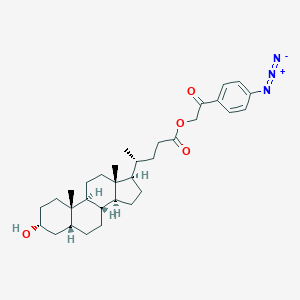

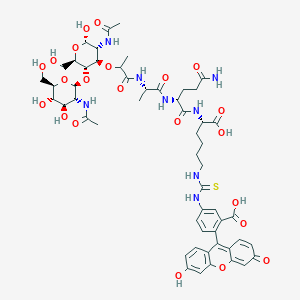

Fluoresceinthiocarbamoyl-lys-gmdp (FITC-Lys-GDP) is a fluorescently labeled guanosine diphosphate (GDP) analog that has gained popularity in scientific research due to its unique properties. This molecule is widely used as a tool for studying GTPase activity, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

Fluoresceinthiocarbamoyl-lys-gmdp functions as a competitive inhibitor of GTP binding to GTPases. It binds to the nucleotide-binding site of GTPases, preventing the binding of GTP and inhibiting GTP hydrolysis. The fluorescence of Fluoresceinthiocarbamoyl-lys-gmdp changes upon binding to GTPases, allowing for the monitoring of GTPase activity in real-time.

Biochemical and Physiological Effects

Fluoresceinthiocarbamoyl-lys-gmdp has no known biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used in living cells and tissues without affecting their viability or function.

Advantages and Limitations for Lab Experiments

Fluoresceinthiocarbamoyl-lys-gmdp has several advantages for lab experiments. It is a highly sensitive and specific probe that can be used to monitor GTPase activity in real-time. It is also compatible with a wide range of experimental techniques, including fluorescence microscopy, flow cytometry, and biochemical assays. However, Fluoresceinthiocarbamoyl-lys-gmdp has some limitations. It requires the expression or purification of the target protein, which can be time-consuming and challenging. It also requires the use of specialized equipment and expertise in fluorescence microscopy and image analysis.

Future Directions

There are several future directions for the use of Fluoresceinthiocarbamoyl-lys-gmdp in scientific research. One direction is the development of new fluorescent probes that can be used to study other signaling pathways and cellular processes. Another direction is the application of Fluoresceinthiocarbamoyl-lys-gmdp in drug discovery and development, as GTPases are emerging targets for cancer therapy and other diseases. Finally, the use of Fluoresceinthiocarbamoyl-lys-gmdp in combination with other probes and techniques, such as optogenetics and super-resolution microscopy, can provide new insights into the dynamics and regulation of GTPase signaling.

Synthesis Methods

Fluoresceinthiocarbamoyl-lys-gmdp is synthesized by coupling fluorescein isothiocyanate (FITC) to the epsilon-amino group of lysine residue in GDP. The reaction is carried out in an aqueous buffer at pH 8.5-9.5, and the product is purified by high-performance liquid chromatography (HPLC). The purity and identity of the product are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

Fluoresceinthiocarbamoyl-lys-gmdp has been widely used in scientific research as a fluorescent probe for studying GTPase activity, protein-protein interactions, and signal transduction pathways. It has been used to monitor the activity of small GTPases such as Ras, Rho, and Rab, which play critical roles in cell signaling, cytoskeleton organization, and vesicle trafficking. Fluoresceinthiocarbamoyl-lys-gmdp has also been used to study the interaction between GTPases and their effector proteins, which are responsible for downstream signaling events. In addition, Fluoresceinthiocarbamoyl-lys-gmdp has been used to study the dynamics of GTPase activation and inactivation in living cells using fluorescence microscopy.

properties

CAS RN |

143873-62-5 |

|---|---|

Product Name |

Fluoresceinthiocarbamoyl-lys-gmdp |

Molecular Formula |

C54H68N8O22S |

Molecular Weight |

1213.2 g/mol |

IUPAC Name |

5-[[(5S)-5-[[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C54H68N8O22S/c1-22(57-48(73)23(2)80-46-42(59-25(4)66)52(79)82-38(21-64)45(46)84-53-41(58-24(3)65)44(71)43(70)37(20-63)83-53)47(72)61-33(14-15-39(55)69)49(74)62-34(51(77)78)7-5-6-16-56-54(85)60-26-8-11-29(32(17-26)50(75)76)40-30-12-9-27(67)18-35(30)81-36-19-28(68)10-13-31(36)40/h8-13,17-19,22-23,33-34,37-38,41-46,52-53,63-64,67,70-71,79H,5-7,14-16,20-21H2,1-4H3,(H2,55,69)(H,57,73)(H,58,65)(H,59,66)(H,61,72)(H,62,74)(H,75,76)(H,77,78)(H2,56,60,85)/t22-,23?,33+,34-,37+,38+,41+,42+,43+,44+,45+,46+,52-,53-/m0/s1 |

InChI Key |

IYEPWZGLWUMXLB-ZMSHBMNVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]5[C@H]([C@H](O[C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)NC(=O)C(C)OC5C(C(OC(C5OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)NC(=O)C |

synonyms |

fluoresceinthiocarbamoyl-Lys-GlcNAc-1-4-MurNAc-Ala-isoglutamine fluoresceinthiocarbamoyl-Lys-GMDP fluorescent ligand, GlcNAc-beta1-4-Mur-N-Ac-alanyl-D-isoglutamine-lysine-FluTC GMDP-Lys-FluTC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B115988.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)